8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-3-1-2-11(6-12)16(22)21-13-4-5-14(21)8-15(7-13)20-10-18-9-19-20/h1-3,6,9-10,13-15H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDOHXAJXLDOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)Cl)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following features:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 316.78 g/mol
- CAS Number : 2320664-05-7
This compound contains a triazole moiety and a bicyclic structure that contribute to its unique biological profile.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly in the realm of receptor modulation. Notably, it has been studied for its interactions with various G protein-coupled receptors (GPCRs), which are critical in many physiological processes.
Receptor Interaction
- Kappa Opioid Receptor Antagonism : The compound has shown potent antagonistic activity at the kappa opioid receptor (KOR), with an IC50 value of approximately 20 nM. This selectivity is crucial for potential therapeutic applications in pain management and mood disorders .
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems through its interaction with GPCRs. Specifically, it may inhibit KOR-mediated signaling pathways, leading to altered neurotransmitter release and subsequent physiological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Analgesic Effects : In vivo studies demonstrated that the compound effectively reversed kappa agonist-induced diuresis in rats, suggesting potential analgesic properties .
- CNS Exposure : Modifications to the scaffold of this compound have resulted in improved central nervous system (CNS) exposure, which is vital for therapeutic efficacy in treating neurological conditions .
- Comparative Studies : A comparative analysis with other azabicyclo compounds indicated that variations in substituents significantly affect receptor affinity and selectivity, underscoring the importance of structural modifications in drug design.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 316.78 g/mol |
| Kappa Opioid Receptor IC50 | 20 nM |
| CNS Exposure | Good |
Scientific Research Applications
Key Synthesis Approaches:
- Enantioselective Desymmetrization : Utilizing achiral tropinone derivatives to achieve stereochemical control during the synthesis process.
- Chiral Auxiliary Methods : Employing chiral auxiliaries to facilitate the formation of the azabicyclo structure.
- Cycloaddition Reactions : Implementing cycloaddition strategies to create the bicyclic framework from simpler precursors.
Biological Activities
Research indicates that compounds with an azabicyclo[3.2.1]octane scaffold possess various biological activities, including:
- Antimicrobial Properties : Studies have shown that triazole derivatives can exhibit significant antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : The compound has been linked to the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses .
Therapeutic Applications
The therapeutic potential of 8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is being explored in several areas:
Pain Management
Inhibition of NAAA activity has been associated with enhanced analgesic effects, making this compound a candidate for pain relief therapies.
Antimicrobial Agents
Given its promising antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents.
Cancer Treatment
Research into tropane alkaloids suggests potential applications in cancer therapy due to their ability to modulate biological pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds related to the azabicyclo[3.2.1]octane structure:
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues of the target compound, emphasizing substituent variations and their implications:
Key Observations :
- Substituent Flexibility : The target compound’s 3-chlorobenzoyl group at position 8 contrasts with sulfonyl (e.g., bromophenyl or naphthyl) or benzyl groups in analogues. Sulfonyl groups enhance polarity and hydrogen-bonding capacity, whereas benzoyl groups may improve lipophilicity and membrane permeability .
- Triazole Modifications : The 1,2,4-triazole at position 3 is conserved in many analogues but varies in alkylation patterns (e.g., methyl or isopropyl groups in ), which can alter steric bulk and electronic properties.
Physicochemical Properties
Comparative physicochemical data for select analogues:
Key Observations :
- Impact of Halogens: The bromine atom in increases molecular weight and density compared to non-halogenated analogues.
- Polarity vs. Lipophilicity : Sulfonyl-containing compounds (e.g., ) exhibit higher predicted boiling points due to stronger intermolecular forces, whereas benzoyl or alkylated derivatives may prioritize lipophilicity for CNS penetration.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 8-(3-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis of this bicyclic compound faces challenges in stereochemical control and regioselectivity due to its fused triazole and azabicyclooctane moieties. Optimizing reaction conditions (e.g., using DIPEA as a base or Pd-catalyzed cross-coupling) can improve yields. High-pressure liquid chromatography (HPLC) is critical for purification to achieve >95% purity, as noted in analogous syntheses of triazole-containing bicyclic systems .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and X-ray crystallography are pivotal. For example, NOESY NMR can resolve spatial proximity of protons in the bicyclic framework, while X-ray analysis (as demonstrated for similar azabicyclooctane derivatives) confirms stereochemistry and bond angles .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for modifications at the 3-chlorobenzoyl or triazole positions?
- Answer : SAR studies require systematic substitution at the 3-chlorobenzoyl group (e.g., replacing Cl with F or methyl) and triazole ring modifications (e.g., 1,2,3-triazole vs. tetrazole). Use parallel synthesis with varying substituents, followed by in vitro binding assays (e.g., receptor affinity or enzyme inhibition). Computational docking studies can predict binding modes and guide rational design .
Q. What methodological approaches resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) for this compound?
- Answer : Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic equilibria in solution. Variable-temperature NMR and density functional theory (DFT) calculations can identify low-energy conformers. For example, in related compounds, X-ray data revealed rigid bicyclic cores, while NMR showed solvent-dependent shifts due to proton exchange .
Q. What are the critical considerations for translating in vitro pharmacological activity (e.g., receptor binding) to in vivo efficacy studies?
- Answer : Key factors include pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, plasma protein binding) and blood-brain barrier permeability (if targeting CNS receptors). For example, triazole-containing bicyclic compounds often exhibit improved metabolic stability compared to non-heterocyclic analogs, but may require formulation adjustments for bioavailability .
Q. How can computational methods (e.g., molecular dynamics) predict interactions between this compound and biological targets like enzymes or GPCRs?
- Answer : Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics (MD) simulations (AMBER or GROMACS) can model binding poses and stability. Focus on the triazole ring’s hydrogen-bonding capacity and the chlorobenzoyl group’s hydrophobic interactions. Validate predictions with mutagenesis studies on target residues .
Q. What experimental strategies address contradictory results in biochemical assays (e.g., agonist vs. antagonist activity across cell lines)?
- Answer : Contradictions may stem from cell-specific receptor isoforms or assay conditions (e.g., calcium flux vs. cAMP assays). Use orthogonal assays (e.g., β-arrestin recruitment and ligand-binding kinetics) and compare results across multiple cell lines. For example, triazole derivatives showed varying efficacy in HEK293 vs. CHO cells due to differences in receptor coupling .
Q. How can researchers evaluate the compound’s stability under varying pH, temperature, and oxidative conditions to guide formulation development?
- Answer : Conduct forced degradation studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
